Cas no 1019569-53-9 (N-(butan-2-yl)-2,5-dimethoxyaniline)

N-(butan-2-yl)-2,5-dimethoxyaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2,5-dimethoxy-N-(1-methylpropyl)-
- N-(butan-2-yl)-2,5-dimethoxyaniline
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- Inchi: 1S/C12H19NO2/c1-5-9(2)13-11-8-10(14-3)6-7-12(11)15-4/h6-9,13H,5H2,1-4H3
- InChI Key: MGAKTKYWGYHKDA-UHFFFAOYSA-N
- SMILES: C1(NC(C)CC)=CC(OC)=CC=C1OC
N-(butan-2-yl)-2,5-dimethoxyaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-164859-0.5g |
N-(butan-2-yl)-2,5-dimethoxyaniline |
1019569-53-9 | 0.5g |
$699.0 | 2023-06-08 | ||
Enamine | EN300-164859-2.5g |
N-(butan-2-yl)-2,5-dimethoxyaniline |
1019569-53-9 | 2.5g |
$1428.0 | 2023-06-08 | ||
Enamine | EN300-164859-5.0g |
N-(butan-2-yl)-2,5-dimethoxyaniline |
1019569-53-9 | 5g |
$2110.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00993365-5g |
N-(Butan-2-yl)-2,5-dimethoxyaniline |
1019569-53-9 | 95% | 5g |
¥5656.0 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373691-2.5g |
n-(Sec-butyl)-2,5-dimethoxyaniline |
1019569-53-9 | 95% | 2.5g |
¥33415 | 2023-03-01 | |
Ambeed | A1053986-1g |
N-(Butan-2-yl)-2,5-dimethoxyaniline |
1019569-53-9 | 95% | 1g |
$284.0 | 2024-04-26 | |
Enamine | EN300-164859-50mg |
N-(butan-2-yl)-2,5-dimethoxyaniline |
1019569-53-9 | 50mg |
$227.0 | 2023-09-21 | ||
Enamine | EN300-164859-1000mg |
N-(butan-2-yl)-2,5-dimethoxyaniline |
1019569-53-9 | 1000mg |
$271.0 | 2023-09-21 | ||
Enamine | EN300-164859-10.0g |
N-(butan-2-yl)-2,5-dimethoxyaniline |
1019569-53-9 | 10g |
$3131.0 | 2023-06-08 | ||
Ambeed | A1053986-5g |
N-(Butan-2-yl)-2,5-dimethoxyaniline |
1019569-53-9 | 95% | 5g |
$824.0 | 2024-04-26 |
N-(butan-2-yl)-2,5-dimethoxyaniline Related Literature
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
Additional information on N-(butan-2-yl)-2,5-dimethoxyaniline
Professional Introduction to N-(butan-2-yl)-2,5-dimethoxyaniline (CAS No. 1019569-53-9)
N-(butan-2-yl)-2,5-dimethoxyaniline, with the chemical formula C11H17NO2, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound, identified by its CAS number CAS No. 1019569-53-9, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both aromatic and aliphatic moieties in its molecular structure makes it a versatile intermediate for various synthetic pathways.
The synthesis of N-(butan-2-yl)-2,5-dimethoxyaniline involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. The dimethoxy substituents on the aniline ring enhance its reactivity, making it a valuable precursor in the preparation of more complex molecules. Recent advancements in catalytic methods have further optimized the synthesis, improving yield and purity while reducing environmental impact.
In the realm of pharmaceutical research, N-(butan-2-yl)-2,5-dimethoxyaniline has been explored for its potential role in developing novel therapeutic agents. Its structural motif is reminiscent of several bioactive compounds that exhibit pharmacological properties such as anti-inflammatory, analgesic, and antimicrobial effects. The butyl group provides a suitable scaffold for further functionalization, allowing chemists to tailor the molecule for specific biological targets.
Recent studies have highlighted the compound's utility in the synthesis of advanced intermediates for kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By modifying the structure of N-(butan-2-yl)-2,5-dimethoxyaniline, researchers have been able to develop potent inhibitors that can selectively target specific kinases, thereby opening new avenues for therapeutic intervention.
The dimethoxy groups on the aniline ring contribute to the compound's solubility and bioavailability, which are critical factors in drug development. These groups also facilitate hydrogen bonding interactions with biological targets, enhancing binding affinity. Furthermore, the butyl side chain provides steric bulk that can be leveraged to optimize pharmacokinetic properties such as metabolic stability and tissue distribution.
From a synthetic chemistry perspective, N-(butan-2-yl)-2,5-dimethoxyaniline serves as a versatile building block for constructing more complex heterocyclic compounds. Its reactivity allows for diverse functionalization strategies, including cross-coupling reactions, oxidation processes, and ring-closing metathesis. These transformations have enabled the creation of novel scaffolds with potential therapeutic applications that were previously inaccessible.
The compound's significance extends beyond academic research; it also holds promise for industrial applications in fine chemical manufacturing. The demand for high-purity intermediates has driven innovations in synthetic methodologies, ensuring that N-(butan-2-yl)-2,5-dimethoxyaniline can be produced efficiently on scale while maintaining stringent quality standards. This aligns with global trends toward sustainable chemistry practices that minimize waste and energy consumption.
In conclusion, N-(butan-2-yl)-2,5-dimethoxyaniline (CAS No. 1019569-53-9) represents a fascinating compound with broad implications in pharmaceutical chemistry and organic synthesis. Its unique structural features make it a valuable tool for developing new drugs and advanced materials. As research continues to uncover its potential applications across multiple disciplines—including medicinal chemistry and materials science—this compound is poised to remain at the forefront of scientific innovation.
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